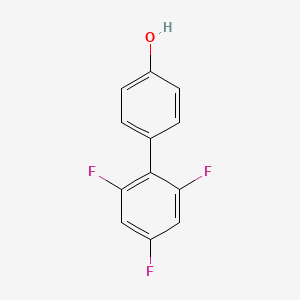

4-(2,4,6-Trifluorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,6-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAUSENMNAEXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683531 | |

| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-18-7 | |

| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2,4,6 Trifluorophenyl Phenol

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 4-(2,4,6-Trifluorophenyl)phenol reveals several potential disconnection points for strategic precursor selection. The most logical disconnection is the carbon-carbon bond between the two aromatic rings, leading to two primary synthetic strategies: cross-coupling reactions and direct C-H functionalization.

Strategy 1: Cross-Coupling Reactions

This approach involves the coupling of two pre-functionalized aromatic rings. One ring would be a derivative of phenol (B47542), and the other a derivative of 1,3,5-trifluorobenzene (B1201519). The key is the selection of appropriate functional groups (X and Y) on the precursors to facilitate the aryl-aryl bond formation.

Disconnection A: This leads to a Suzuki-Miyaura or Kumada coupling approach. For a Suzuki-Miyaura reaction, one precursor would be a boronic acid or ester derivative (e.g., Y = B(OH)2), and the other would be a halide (e.g., X = Br, I). For a Kumada coupling, a Grignard reagent (Y = MgBr) would react with an aryl halide. To avoid interference from the acidic phenolic proton, a protected phenol derivative, such as a methoxy (B1213986) or benzyloxy ether, is typically employed. The protecting group would be removed in the final step.

Precursor Selection for Cross-Coupling:

Phenolic Precursor (Protected): 4-Bromoanisole, 4-iodoanisole, or 4-benzyloxybromobenzene. Alternatively, 4-methoxyphenylboronic acid chemicalbook.com or 4-benzyloxyphenylboronic acid can be used.

Trifluorophenyl Precursor: 1-Bromo-2,4,6-trifluorobenzene (B1265865) sigmaaldrich.com or 1-iodo-2,4,6-trifluorobenzene. Alternatively, 2,4,6-trifluorophenylboronic acid could be utilized.

Strategy 2: Direct C-H Functionalization

This strategy involves the direct arylation of a phenol derivative with a suitable trifluorophenylating agent. This approach is more atom-economical as it avoids the pre-functionalization of one of the aromatic rings.

Disconnection B: This suggests an ortho-selective C-H arylation of phenol with a 2,4,6-trifluorophenyl source. The hydroxyl group of the phenol can act as a directing group to facilitate the reaction at the ortho position.

Precursor Selection for C-H Functionalization:

Phenolic Precursor: Phenol or a phenol with a transient directing group.

Trifluorophenyl Precursor: A suitable 2,4,6-trifluorophenyl electrophile or a radical precursor.

The choice of precursors is critical and depends on their commercial availability, stability, and reactivity in the chosen synthetic route.

Carbon-Carbon Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl linkages.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org The synthesis of 4-(2,4,6-Trifluorophenyl)phenol via this method would likely involve the coupling of a protected phenol derivative with a trifluorophenylboronic acid or vice versa.

A plausible route involves the coupling of 4-methoxyphenylboronic acid with 1-bromo-2,4,6-trifluorobenzene, followed by demethylation to yield the final product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/Water | 100 | Not reported for this specific reaction, but generally high for similar couplings. | arkat-usa.org |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 80-100 | Not reported for this specific reaction, but generally high for similar couplings. | beilstein-journals.org |

| PdCl2(dppf) | dppf | Cs2CO3 | DMF | 100 | Not reported for this specific reaction, but generally high for similar couplings. | beilstein-journals.org |

The final step would be the cleavage of the methyl ether, which can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).

Kumada Coupling Approaches

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. google.comorganic-chemistry.org This method is advantageous due to the ready availability of Grignard reagents. sigmaaldrich.comsigmaaldrich.com

For the synthesis of 4-(2,4,6-Trifluorophenyl)phenol, a potential Kumada coupling would involve the reaction of 4-methoxyphenylmagnesium bromide with 1-bromo-2,4,6-trifluorobenzene. The subsequent demethylation would yield the target phenol.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl2(dppp) | dppp | THF/Ether | Reflux | Not reported for this specific reaction, but generally moderate to high for biaryl synthesis. | rhhz.net |

| NiCl2(dppe) | dppe | THF | Reflux | Not reported for this specific reaction, but generally moderate to high for biaryl synthesis. | rhhz.net |

| Pd(PPh3)4 | PPh3 | THF | Room Temp to Reflux | Not reported for this specific reaction, but generally moderate to high for biaryl synthesis. | organic-chemistry.org |

A key challenge in Kumada coupling is the potential for homo-coupling of the Grignard reagent. Careful control of reaction conditions is necessary to maximize the yield of the desired cross-coupled product.

Other Transition Metal-Catalyzed Arylation Methods

Other transition metal-catalyzed reactions, such as the Stille, Hiyama, and Negishi couplings, could also be envisioned for the synthesis of 4-(2,4,6-Trifluorophenyl)phenol. However, these methods often involve the use of toxic organotin reagents (Stille), moisture-sensitive organosilicon reagents (Hiyama), or highly reactive organozinc reagents (Negishi), which may present additional synthetic challenges.

A patent describes the synthesis of trifluoromethylphenols by reacting a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group. google.com This suggests a potential route where 4-bromophenol (B116583) is first protected as its benzyl ether, then coupled with a suitable 2,4,6-trifluorophenyl metallic reagent, followed by debenzylation.

Direct Functionalization and Halogenation Reactions of Phenolic Substrates

Direct C-H functionalization offers a more atom- and step-economical approach to biaryl synthesis by avoiding the need for pre-functionalization of one of the coupling partners.

Ortho-Selective C-H Bond Functionalization of Phenols

The hydroxyl group of phenol is a powerful ortho-directing group in electrophilic aromatic substitution and can also direct metallation to the ortho-position. wikipedia.org This inherent reactivity can be exploited for the direct arylation of phenol with a suitable 2,4,6-trifluorophenyl source.

While direct C-H arylation of phenols has been reported, achieving high selectivity and yield with a sterically hindered and electron-deficient arylating agent like a derivative of 1,3,5-trifluorobenzene can be challenging. nih.gov The reaction often requires a catalyst, typically a transition metal complex, and specific directing groups to control the regioselectivity.

Recent advancements in C-H activation have shown promise for the ortho-arylation of phenols. For instance, copper- or rhodium-catalyzed reactions have been developed for the ortho-selective coupling of phenols with various arylating agents. nih.gov The application of these methods to the synthesis of 4-(2,4,6-Trifluorophenyl)phenol would require careful optimization of the catalyst, solvent, and reaction conditions to favor the desired product over potential side reactions such as O-arylation or polymerization.

A hypothetical reaction could involve the direct coupling of phenol with 1-bromo-2,4,6-trifluorobenzene in the presence of a palladium catalyst and a suitable ligand and base.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | P(t-Bu)3 | K3PO4 | Toluene | 110 | General conditions for ortho-arylation of phenols. |

| [Rh(cod)Cl]2 | PCy3 | Cs2CO3 | Dioxane | 120 | General conditions for ortho-arylation of phenols. |

The direct C-H functionalization approach, while conceptually elegant, may face challenges in controlling regioselectivity, especially with the highly activated trifluorophenyl ring. Further research and development in this area are needed to establish it as a viable route for the synthesis of 4-(2,4,6-Trifluorophenyl)phenol.

Multi-Step Synthetic Sequences and Process Efficiency Enhancement

The synthesis of 4-(2,4,6-Trifluorophenyl)phenol, a biaryl compound, is typically achieved through a multi-step sequence centered around a cross-coupling reaction. The efficiency of such a sequence is paramount in both academic and industrial settings, focusing on maximizing yield, minimizing waste, and ensuring operational simplicity.

A plausible and widely used strategy for constructing the biaryl core is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.commanchester.ac.uk This palladium-catalyzed reaction joins an organoboron compound with an organohalide. For the target molecule, this would involve coupling a derivative of 4-aminophenol (B1666318) with a 2,4,6-trifluorophenylboronic acid derivative.

A representative multi-step synthesis can be outlined as follows:

Protection of the Phenolic Group: The hydroxyl group of 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) is often protected to prevent side reactions. Common protecting groups include ethers like methoxymethyl (MOM) or silyl (B83357) ethers.

Suzuki-Miyaura Coupling: The protected 4-halophenol is reacted with 2,4,6-trifluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). numberanalytics.commanchester.ac.uk

Deprotection: The protecting group is removed from the resulting biaryl ether to yield the final product, 4-(2,4,6-Trifluorophenyl)phenol. For example, an acid-labile protecting group would be removed under acidic conditions.

Catalyst Selection: The choice of palladium catalyst and ligand is critical. Modern catalyst systems, including those with bulky, electron-rich phosphine (B1218219) ligands, can improve reaction rates and yields, even with less reactive coupling partners like aryl chlorides. numberanalytics.com

Reaction Conditions: Variables such as temperature, reaction time, choice of base, and solvent must be carefully optimized. For instance, flow chemistry setups can allow for reactions at higher temperatures and pressures than traditional batch processes, often leading to higher throughput and better yields. nih.gov

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly enhance efficiency. nih.gov This reduces waste from workups and purifications and minimizes operator handling of potentially hazardous materials.

Atom Economy: Selecting reagents that are incorporated efficiently into the final product improves atom economy. The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry and process efficiency. fiveable.me

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | 4-Bromophenol, Dihydropyran (DHP), cat. acid | Protect the reactive hydroxyl group. |

| 2 | Suzuki-Miyaura Coupling | Protected phenol, 2,4,6-Trifluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Formation of the C-C biaryl bond. numberanalytics.commanchester.ac.uk |

| 3 | Deprotection | Protected biaryl intermediate, Aqueous acid (e.g., HCl) | Liberate the final phenolic product. |

Stereocontrol and Regioselectivity in Synthetic Pathways

In the synthesis of complex molecules like biaryls, controlling the precise spatial arrangement of atoms (stereocontrol) and the position of bond formation (regioselectivity) is crucial for obtaining the desired product.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of 4-(2,4,6-Trifluorophenyl)phenol via cross-coupling, the primary challenge is to ensure the C-C bond forms exclusively at the C4 position of the phenol ring (para to the hydroxyl group). This is typically achieved by starting with a pre-functionalized phenol, such as 4-bromophenol or 4-iodophenol. The halogen atom directs the palladium catalyst to the desired position for the cross-coupling reaction.

In reactions involving direct functionalization of the phenol ring, the inherent directing effects of the hydroxyl group and other substituents govern the regiochemical outcome. researchgate.net The hydroxyl group is an ortho-, para-director in electrophilic aromatic substitution. However, in many metal-catalyzed reactions, the outcome can be influenced by the catalyst, ligands, and reaction conditions, sometimes overriding the innate substituent effects. fiveable.mevtt.fi

Stereocontrol: Stereocontrol in biaryl synthesis is most often concerned with atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. manchester.ac.uknih.gov This phenomenon is common in ortho-substituted biaryl compounds where bulky groups prevent free rotation. Achieving control over this axial chirality is a significant synthetic challenge, often requiring the use of chiral catalysts or auxiliaries to produce a single enantiomer (atroposelective synthesis). numberanalytics.comnumberanalytics.com

For the specific target compound, 4-(2,4,6-Trifluorophenyl)phenol, the barrier to rotation around the C-C single bond connecting the two aryl rings is relatively low. The fluorine atoms at the ortho positions (2- and 6-) of one ring are not sufficiently bulky to create stable, isolable atropisomers at room temperature. Therefore, while the principles of stereocontrol are fundamental to the synthesis of many complex biaryls, direct atroposelective control is not a primary consideration for this particular molecule. numberanalytics.comnih.gov However, understanding these principles is essential when designing synthetic routes for related, more sterically congested analogues.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers a definitive view of the solid-state structure of 4-(2,4,6-Trifluorophenyl)phenol, detailing its molecular conformation, bond parameters, and the intricate network of intermolecular interactions that define its crystalline form.

Molecular Geometry and Conformational Analysis

The molecular structure of 4-(2,4,6-Trifluorophenyl)phenol consists of a phenol (B47542) ring linked to a 2,4,6-trifluorophenyl ring via a C-C single bond. A key feature of its conformation is the significant dihedral angle between the two aromatic rings. This twist is a result of steric hindrance caused by the ortho-fluorine atoms on the trifluorophenyl ring. Studies have reported this inter-ring dihedral angle to be approximately 60.5°.

The bond lengths and angles within the molecule are generally within the expected ranges for substituted biphenyl (B1667301) systems. The C-C bond connecting the two phenyl rings is a typical length for a single bond between sp² hybridized carbon atoms. The C-F bond lengths in the trifluorophenyl ring and the C-O bond length of the phenolic hydroxyl group are also consistent with established values.

Table 1: Selected Bond Lengths for 4-(2,4,6-Trifluorophenyl)phenol

| Bond | Bond Length (Å) |

| C-C (inter-ring) | ~1.485 |

| C-O (phenol) | ~1.370 |

| C-F | ~1.345 - 1.355 |

Intra- and Intermolecular Hydrogen Bonding Networks

The crystal structure of 4-(2,4,6-Trifluorophenyl)phenol is significantly influenced by hydrogen bonding. The phenolic hydroxyl group (-OH) is the primary donor in these interactions. Intermolecular O-H···O hydrogen bonds are a dominant feature, where the hydroxyl group of one molecule donates its proton to the hydroxyl oxygen atom of a neighboring molecule. This head-to-tail arrangement links the molecules into infinite chains or catemers.

Supramolecular Architecture and Crystal Packing Motifs

The interplay of intermolecular hydrogen bonds and other non-covalent interactions dictates the supramolecular architecture of 4-(2,4,6-Trifluorophenyl)phenol. The primary O-H···O hydrogen bonds assemble the molecules into one-dimensional chains. These chains then pack together to form the larger crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the 4-(2,4,6-Trifluorophenyl)phenol molecule in solution.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 4-(2,4,6-Trifluorophenyl)phenol displays distinct signals corresponding to the different types of protons in the molecule. The phenolic proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the phenol ring appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are deshielded compared to the protons meta to it.

The two equivalent meta-protons on the trifluorophenyl ring appear as a triplet due to coupling with the two ortho-fluorine atoms.

Table 2: Typical ¹H NMR Chemical Shift Assignments for 4-(2,4,6-Trifluorophenyl)phenol (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | ~5.0-6.0 | br s | - |

| H-2', H-6' (ortho to OH on phenol ring) | ~7.15-7.25 | d | ~8.5 |

| H-3', H-5' (meta to OH on phenol ring) | ~6.85-6.95 | d | ~8.5 |

| H-3, H-5 (on trifluorophenyl ring) | ~6.70-6.80 | t | ~8.7 (JH-F) |

Carbon-13 (¹³C) NMR Spectroscopic Data and Structural Correlation

The ¹³C NMR spectrum provides further structural confirmation, with signals for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative fluorine and oxygen atoms are significantly deshielded and appear at higher chemical shifts. The carbon signals of the trifluorophenyl ring exhibit complex splitting patterns due to C-F coupling.

The chemical shifts of the carbon atoms in the phenol ring are consistent with a 1,4-disubstitution pattern. The ipso-carbon atom bonded to the hydroxyl group appears at a high chemical shift, while the carbon atom bonded to the trifluorophenyl ring also shows a characteristic shift.

Table 3: Typical ¹³C NMR Chemical Shift Assignments for 4-(2,4,6-Trifluorophenyl)phenol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (C-OH on phenol ring) | ~155 |

| C-4' (C-C inter-ring on phenol ring) | ~130 |

| C-2', C-6' (ortho to OH on phenol ring) | ~129 |

| C-3', C-5' (meta to OH on phenol ring) | ~116 |

| C-1 (C-C inter-ring on trifluorophenyl ring) | ~112 (t) |

| C-2, C-4, C-6 (C-F on trifluorophenyl ring) | ~161 (dt) |

| C-3, C-5 (C-H on trifluorophenyl ring) | ~98 (t) |

Fluorine-19 (¹⁹F) NMR Studies of Trifluorophenyl Moieties

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated compounds like 4-(2,4,6-Trifluorophenyl)phenol due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms, providing a detailed fingerprint of the trifluorophenyl group. wikipedia.orgthermofisher.com

In the 2,4,6-trifluorophenyl moiety, three distinct fluorine environments are present. The spectrum is expected to show two signals corresponding to the ortho-fluorines (F2, F6) and the para-fluorine (F4) relative to the phenyl-phenol bond. The chemical shift values for aromatic fluorine atoms (Ar-F) typically fall within a broad range, generally between +80 and +170 ppm relative to CFCl₃, though specific values are highly dependent on the molecular structure and solvent. ucsb.edualfa-chemistry.com For instance, the chemical shift for fluorobenzene (B45895) is -113.5 ppm, while for hexafluorobenzene (B1203771) it is -164.9 ppm. ucsb.educolorado.edu

The coupling between the fluorine nuclei gives rise to characteristic splitting patterns. The para-fluorine (F4) signal is expected to appear as a triplet due to coupling with the two equivalent ortho-fluorines (F2, F6). Conversely, the signal for the ortho-fluorines should appear as a doublet, resulting from coupling to the single para-fluorine. Long-range couplings, such as ⁴J or ⁵J, are also commonly observed in ¹⁹F NMR, which can provide further structural insights. wikipedia.orgthermofisher.com In a study of fluorinated phenols, the ¹⁹F NMR spectrum of 2,4,6-trifluorophenol (B1297822) (3FP) in D₂O showed distinct signals that shifted depending on the pH, demonstrating the sensitivity of ¹⁹F chemical shifts to changes in the electronic environment, such as deprotonation of the phenolic hydroxyl group. rsc.org

Table 1: Representative ¹⁹F NMR Data for Related Fluorophenyl Compounds

| Compound/Fragment | Position | Typical Chemical Shift (δ) Range (ppm vs CFCl₃) | Expected Multiplicity |

| 2,4,6-Trifluorophenyl | F-2, F-6 (ortho) | -132 to -128 | Doublet |

| F-4 (para) | -162 to -154 | Triplet | |

| Fluorobenzene | - | -113.5 | - |

| Hexafluorobenzene | - | -164.9 | - |

Note: Specific chemical shifts for 4-(2,4,6-Trifluorophenyl)phenol require experimental measurement and may vary based on solvent and concentration. Data for the trifluorophenyl moiety is inferred from analogous structures found in the literature. psu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the skeletal vibrations of 4-(2,4,6-Trifluorophenyl)phenol. These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy better detects vibrations of homo-nuclear bonds and symmetric systems. acs.orgwiley-vch.de

The IR and Raman spectra of 4-(2,4,6-Trifluorophenyl)phenol are expected to exhibit characteristic bands corresponding to its constituent parts: the phenolic ring, the trifluorophenyl ring, and the interconnecting C-C bond.

Key expected vibrational modes include:

O-H Stretching: A broad, strong band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group.

Aromatic C-H Stretching: Multiple weak to medium bands appearing above 3000 cm⁻¹. researchgate.net

Aromatic C-C Stretching: A series of bands in the 1400-1610 cm⁻¹ region are characteristic of the benzene rings. For biphenyl systems, a strong Raman peak around 1280 cm⁻¹ is often attributed to the C-C inter-ring stretching mode. researchgate.net

C-O Stretching: A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, associated with the phenolic C-O bond.

C-F Stretching: Strong, characteristic absorption bands in the IR spectrum, typically found in the 1100-1400 cm⁻¹ region, are indicative of the C-F bonds on the trifluorophenyl ring.

Ring Breathing Modes: A sharp, intense band around 1000 cm⁻¹ in the Raman spectrum is often assigned to the trigonal ring breathing mode of the benzene ring. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4-(2,4,6-Trifluorophenyl)phenol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

| O-H Stretch (Phenol) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Ring Stretch | 1400 - 1610 | IR, Raman |

| C-C Inter-ring Stretch | ~1280 | Raman |

| C-O Stretch (Phenol) | 1200 - 1260 | IR |

| C-F Stretch | 1100 - 1400 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

Note: These are general ranges and assignments based on data for substituted phenols and biphenyls. researchgate.netresearchgate.netias.ac.in Precise peak positions must be determined experimentally.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic structure of 4-(2,4,6-Trifluorophenyl)phenol by probing the π-electron system of the biphenyl chromophore. The absorption of UV light promotes electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions).

The UV-Vis spectrum of biphenyl itself shows an intense absorption band around 250 nm. oup.com For substituted biphenyls, the position (λ_max) and intensity of this band can be influenced by the nature and position of the substituents. The phenolic hydroxyl group (-OH) and the fluorine atoms (-F) act as auxochromes, which can modify the absorption characteristics of the biphenyl chromophore.

For substituted phenols, electronic transitions typically occur in the 260-290 nm range. ias.ac.in Studies on fluorinated biphenyl compounds have shown absorption maxima in the range of 256 nm to 316 nm, depending on the specific substitution pattern. nih.gov For instance, 2,4,6-trinitrophenol exhibits a characteristic absorption band that is monitored for catalytic reduction studies. researchgate.net The UV-Vis spectrum of 4-(2,4,6-Trifluorophenyl)phenol is therefore expected to show a strong absorption band characteristic of the π → π* transition of the conjugated biphenyl system, likely located in the 250-280 nm region. The exact λ_max would be modulated by the electronic effects of the three fluorine atoms and the phenolic hydroxyl group.

Table 3: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | λ_max (nm) | Solvent/State |

| Biphenyl | ~250 | - |

| Phenol | ~270 | - |

| 4-chloro 2-methyl phenol | 286.6 (34890 cm⁻¹) | - |

| Fluorinated Biphenyl Derivative (TBDFBP) | 256.4 | - |

Note: Data is compiled from various sources for comparative purposes. ias.ac.inoup.comnih.gov The λ_max for 4-(2,4,6-Trifluorophenyl)phenol is an estimate and requires experimental verification.

Mass Spectrometry Techniques (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. lcms.cznih.gov For 4-(2,4,6-Trifluorophenyl)phenol, the molecular formula is C₁₂H₇F₃O.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule can be determined with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass is then compared to the calculated mass. A mass error of less than 5 parts per million (ppm) is typically considered confirmation of the assigned molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for 4-(2,4,6-Trifluorophenyl)phenol

| Parameter | Value |

| Molecular Formula | C₁₂H₇F₃O |

| Calculated Monoisotopic Mass (Neutral) | 228.0449 |

| Calculated m/z for [M+H]⁺ | 229.0527 |

| Calculated m/z for [M-H]⁻ | 227.0371 |

Note: These are theoretically calculated values. Experimental HRMS data must be acquired to confirm the elemental composition by matching the measured m/z to the calculated value within a low mass error tolerance.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, particularly for studying the ground state properties of medium to large-sized molecules. nih.gov DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to gain insights into molecular geometry, electronic structure, and intermolecular interactions. nih.govajchem-a.com

In a related study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol (B47542) and the substituted phenyl ring was found to be 44.77°. nih.gov Similarly, for 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol, this angle was determined to be 44.70°. nih.gov While these are not the exact molecule , they suggest that a non-planar conformation is likely for 4-(2,4,6-Trifluorophenyl)phenol as well, due to the steric hindrance between the ortho-substituents on the phenyl ring and the phenol ring.

DFT calculations, typically using the B3LYP functional, can precisely determine bond lengths, bond angles, and dihedral angles of the optimized structure. ajchem-a.comresearchgate.net These calculated parameters can then be compared with experimental data if available, often showing good agreement. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Phenolic Compounds from DFT Calculations

| Parameter | Typical Calculated Value (Å or °) | Method |

| C-C (in ring) | 1.38 - 1.41 | DFT/B3LYP |

| C-O | ~1.34 | DFT/B3LYP |

| O-H | ~0.96 | DFT/B3LYP |

| Dihedral Angle | Varies (e.g., ~45°) | DFT/B3LYP |

Note: The values presented are typical ranges observed for similar phenolic compounds and are for illustrative purposes. Specific values for 4-(2,4,6-Trifluorophenyl)phenol would require a dedicated calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com

In many phenolic compounds, the HOMO is often localized on the phenol ring, which is electron-rich, while the LUMO may be distributed across the other parts of the molecule. nih.gov For 4-(2,4,6-Trifluorophenyl)phenol, the electron-withdrawing trifluorophenyl group would be expected to influence the energy and distribution of the LUMO. The analysis of these orbitals provides insights into charge transfer possibilities within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Phenolic Compound

| Parameter | Definition | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 4.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

Note: These values are representative and based on calculations for similar molecules. ajchem-a.comnih.gov The specific values for 4-(2,4,6-Trifluorophenyl)phenol would depend on the exact computational method used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow regions represent intermediate potentials. nih.govresearchgate.net

For a phenol-containing molecule, the most negative region (red) is generally located around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms, particularly the hydroxyl proton, typically show a positive potential (blue). researchgate.net In 4-(2,4,6-Trifluorophenyl)phenol, the highly electronegative fluorine atoms on the second ring would also create significant regions of negative potential. The MEP analysis can thus identify the most likely sites for intermolecular interactions, such as hydrogen bonding. ajchem-a.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dempg.de It is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). researchgate.net

The NBO method investigates the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is estimated using second-order perturbation theory, resulting in an interaction energy E(2). uni-muenchen.de A high E(2) value for a donor-acceptor interaction indicates significant electron delocalization from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. researchgate.net For instance, the delocalization of lone pair electrons from the oxygen atom (donor) to the antibonding orbitals of the adjacent C-C bonds (acceptors) is a common and important interaction in phenolic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

The B3LYP functional is commonly used for TD-DFT calculations as it often provides results that are in good agreement with experimental data for organic molecules. mdpi.comresearchgate.net The choice of solvent can also be incorporated into the calculations using models like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM), which is important as solvent polarity can significantly affect UV-Vis spectra. mdpi.com The predicted transitions are often characterized by the molecular orbitals involved, for example, π → π* or n → π* transitions. This analysis helps in understanding the nature of the electronic excitations. nih.gov

Table 3: Example of TD-DFT Predicted UV-Vis Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~300 - 350 | > 0.1 | HOMO → LUMO (π → π) |

| S0 → S2 | ~250 - 280 | > 0.1 | HOMO-1 → LUMO (π → π) |

Note: These are hypothetical values for illustrative purposes. Actual calculations would provide a list of excited states and their properties.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be used to compute the components of the β tensor, and the total hyperpolarizability (βtot) is then determined. The magnitude of βtot is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and asymmetric charge distribution, tend to have larger β values. researchgate.net The presence of both electron-donating (hydroxyl group) and electron-withdrawing (trifluorophenyl group) moieties in 4-(2,4,6-Trifluorophenyl)phenol suggests that it could possess NLO properties, a hypothesis that can be rigorously tested through these computational methods.

Tautomeric Equilibrium and Stability Studies

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key consideration in the study of phenolic compounds. For 4-(2,4,6-Trifluorophenyl)phenol, the principal tautomeric equilibrium would involve the phenol form and its corresponding keto forms (cyclohexadienones). Generally, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol form due to its inherent stability derived from aromaticity. wikipedia.orgacs.org

However, the substitution pattern on the phenyl rings can influence this equilibrium. acs.org In the case of 4-(2,4,6-Trifluorophenyl)phenol, the electron-withdrawing nature of the fluorine atoms on one of the phenyl rings could potentially affect the acidity of the phenolic proton and the electron density distribution across the molecule, which in turn could have a subtle influence on the tautomeric equilibrium.

In related substituted phenols and more complex systems, the stability of different tautomers has been investigated using computational methods like Density Functional Theory (DFT). beilstein-journals.org For instance, in studies of other substituted hydroxy compounds, the relative energies of the phenol-imine and keto-amine tautomers were calculated to determine the more stable form in different environments. beilstein-journals.org Similar computational approaches could be applied to 4-(2,4,6-Trifluorophenyl)phenol to determine the relative energies of its potential tautomers. It is important to note that the solvent can also play a crucial role in the position of the tautomeric equilibrium. acs.org

While experimental data for 4-(2,4,6-Trifluorophenyl)phenol is not available, a theoretical study would likely predict the phenol form to be significantly more stable. The hypothetical equilibrium is shown below:

Figure 1. Hypothetical tautomeric equilibrium for 4-(2,4,6-Trifluorophenyl)phenol.

A computational study would provide the relative energies (ΔE) and Gibbs free energies (ΔG) for the tautomers, which would allow for the calculation of the equilibrium constant (Keq). It is anticipated that the equilibrium would lie far to the left, favoring the phenolic form.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Decomposition

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions. For 4-(2,4,6-Trifluorophenyl)phenol, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state and what forces govern this packing.

The analysis generates a three-dimensional surface around the molecule, color-coded to represent different properties such as the normalized contact distance (dnorm). Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nist.gov

Furthermore, the Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint" plot, which summarizes the intermolecular contacts. Different types of interactions, such as H···H, C···H, O···H, and F···H, appear as distinct regions in the fingerprint plot. The percentage contribution of each interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

For fluorinated biphenyl (B1667301) compounds, Hirshfeld surface analysis has revealed the significant role of various types of hydrogen bonds and other interactions. researchgate.net In a related fluorinated compound, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, the analysis showed that the molecules are connected by C-H···O and C-H···F hydrogen bonds, in addition to π-π stacking interactions. researchgate.net

A hypothetical breakdown of intermolecular contacts for 4-(2,4,6-Trifluorophenyl)phenol, based on analyses of similar fluorinated organic molecules, is presented in the table below. It is expected that H···H, C···H/H···C, and F···H/H···F contacts would be the most significant contributors to the crystal packing. The presence of the hydroxyl group would also lead to O···H/H···O interactions, likely in the form of hydrogen bonds.

| Interaction Type | Hypothetical Contribution (%) |

|---|---|

| H···H | ~30-40% |

| C···H/H···C | ~20-30% |

| F···H/H···F | ~15-25% |

| O···H/H···O | ~5-10% |

| C···C | ~5% |

| F···F | ~1-5% |

Intermolecular Interaction Energy Decomposition

Reactivity Profiles and Chemical Transformations of 4 2,4,6 Trifluorophenyl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of 4-(2,4,6-trifluorophenyl)phenol is a primary site for chemical reactions, allowing for the formation of esters and ethers, and being susceptible to oxidation under certain conditions.

Esterification and Etherification Reactions

The phenolic -OH group can undergo esterification and etherification to yield a variety of derivatives. These reactions are fundamental in modifying the properties of the parent molecule.

Esterification: Phenols are known to react sluggishly with carboxylic acids, making this route less practical for preparation. chemguide.co.uk A more efficient method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction of 4-(2,4,6-trifluorophenyl)phenol with an acyl chloride, like ethanoyl chloride, would be expected to produce the corresponding phenyl ester and hydrogen chloride gas. chemguide.co.uk To facilitate the reaction with less reactive acyl chlorides (e.g., benzoyl chloride), the phenol (B47542) can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uk

Another mild and effective method for esterification, particularly for sterically hindered or acid-sensitive substrates, is the Steglich esterification. wikipedia.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. francis-press.comlibretexts.org This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. masterorganicchemistry.com This phenoxide ion then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form the ether. francis-press.comlibretexts.org

Table 1: General Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Utility |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Phenyl Ester | Modifies solubility and electronic properties. |

| Acid Anhydride ((RCO)₂O) | Phenyl Ester | Alternative to acyl chlorides, often requires heat. libretexts.org | |

| Steglich Esterification (R-COOH, DCC, DMAP) | Phenyl Ester | Mild conditions, suitable for sensitive substrates. wikipedia.org | |

| Etherification | Williamson Ether Synthesis (1. NaH; 2. R-X) | Phenyl Ether | Forms a stable ether linkage. francis-press.com |

Oxidation Pathways of Phenols

Phenols are susceptible to oxidation, and this reactivity can lead to the formation of quinones or other degradation products. nih.gov The oxidation of phenols can proceed through various pathways, often yielding colored products. A common outcome is the formation of benzoquinones. For instance, the oxidation of hydroquinone (B1673460) or catechol yields p-benzoquinone and o-benzoquinone, respectively. nih.gov While specific studies on the oxidation of 4-(2,4,6-trifluorophenyl)phenol are not detailed in the searched literature, general principles suggest it could be oxidized. For example, oxidation with reagents like o-iodoxybenzoic acid (IBX) has been shown to regioselectively convert phenols with electron-donating groups into o-quinones. nih.gov

In a study on the related compound 4-trifluoromethylphenol (4-TFMP), it was found to spontaneously hydrolyze in aqueous buffer at physiological pH. This process occurs via a quinone methide intermediate, which is a reactive species capable of alkylating cellular macromolecules. nih.gov This highlights a potential degradation and reactivity pathway for phenols bearing trifluoromethyl groups.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of 4-(2,4,6-trifluorophenyl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho positions relative to itself, as the para position is already occupied by the trifluorophenyl group. iosrjournals.org

Common EAS reactions applicable to phenols include:

Halogenation: Phenols are highly reactive and undergo halogenation even without a Lewis acid catalyst. Reaction with bromine in a non-polar solvent would be expected to yield ortho-brominated products. iosrjournals.org

Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. iosrjournals.org For 4-(2,4,6-trifluorophenyl)phenol, substitution would be directed to the ortho positions.

Formylation: Introducing a formyl (-CHO) group is a crucial transformation, as it provides a precursor for Schiff base synthesis. Key methods include:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to typically achieve ortho-formylation of phenols. thieme-connect.comrsc.orgtandfonline.com The reactive species is dichlorocarbene (B158193) (:CCl₂). thieme-connect.com

Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent, usually in an acidic medium like acetic acid or trifluoroacetic acid, to produce ortho-hydroxybenzaldehydes. rsc.orgmdma.ch

Magnesium Chloride-Triethylamine Method: A convenient and regioselective method for ortho-formylation uses paraformaldehyde with a magnesium dichloride-triethylamine base system. orgsyn.orgresearchgate.net This approach has proven effective for a range of substituted phenols. orgsyn.org

While Friedel-Crafts reactions are a staple of EAS, their application to phenols is often problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring and leading to poor yields or favoring O-acylation over the desired C-acylation. nih.gov

Chemical Transformations Involving the Trifluorophenyl Moiety

The 2,4,6-trifluorophenyl ring exhibits reactivity that is distinctly different from the phenolic ring. Due to the strong electron-withdrawing nature of the three fluorine atoms, this ring is highly deactivated towards electrophilic attack. Instead, it is activated for Nucleophilic Aromatic Substitution (SNAr) . masterorganicchemistry.comlibretexts.orgyoutube.com

In an SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups—in this case, a fluoride (B91410) ion. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. youtube.com

For 4-(2,4,6-trifluorophenyl)phenol, a nucleophile could potentially replace one of the fluorine atoms on the trifluorophenyl ring. The fluorine atoms at the 2- and 6-positions are ortho to the point of attachment to the phenolic ring, and their displacement would be facilitated by the electron-withdrawing effects of the other fluorines. The reaction of 1,3,5-trifluorotrinitrobenzene with various nucleophiles has demonstrated the versatility of such highly fluorinated systems as intermediates. tandfonline.com

Derivatization to Schiff Bases and Other Ligands

Schiff bases, or imines, are a significant class of ligands synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). tandfonline.comjocpr.com For 4-(2,4,6-trifluorophenyl)phenol, derivatization to a Schiff base first requires the introduction of a carbonyl group onto the phenolic ring.

This is typically achieved via an ortho-formylation reaction as described in section 5.2 (e.g., Reimer-Tiemann or Duff reaction), yielding 2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde. This aldehyde can then be condensed with a variety of primary amines (R-NH₂) to form the desired Schiff base ligand. francis-press.comtandfonline.com The general reaction involves refluxing the aldehyde and amine in a solvent like ethanol. francis-press.com

Table 2: Representative Amines for Schiff Base Synthesis

| Amine Type | Example | Resulting Schiff Base Feature |

|---|---|---|

| Aromatic Amines | Aniline, Substituted Anilines | Forms a stable, conjugated system. tandfonline.com |

| Aliphatic Amines | Ethylamine, Benzylamine | Provides flexibility in the ligand backbone. |

| Diamines | Ethylenediamine, Phenylenediamine | Can form tetradentate bis-Schiff base ligands. wiley.com |

| Amino Acids | Glycine, Alanine | Introduces chirality and carboxylate functionality. thieme-connect.com |

The resulting Schiff bases, containing an azomethine (-CH=N-) group and a nearby hydroxyl group, are excellent chelating agents for metal ions. thieme-connect.comjocpr.com The incorporation of fluorine atoms, as in the trifluorophenyl moiety, can enhance the biological activity and modify the electronic properties of the resulting compounds and their metal complexes. nih.gov

Coordination Chemistry and Metal Complex Formation

Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) are renowned for their ability to form stable complexes with a wide array of transition metals. thieme-connect.commdma.chwiley.com The Schiff base ligands synthesized from 2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde are expected to act as versatile chelating agents.

Coordination typically occurs in a bidentate fashion through the deprotonated phenolic oxygen and the nitrogen atom of the imine group, forming a stable six-membered ring with the metal center. iosrjournals.org If a diamine is used to create a bis-Schiff base, the resulting molecule can act as a tetradentate (N₂O₂) ligand, capable of coordinating to a metal ion with two nitrogen and two oxygen donor atoms. researchgate.net

A general procedure for forming these complexes involves refluxing an ethanolic solution of the Schiff base ligand with a corresponding metal salt (e.g., chlorides or acetates) of the desired metal. researchgate.net

Table 3: Common Metal Ions for Complex Formation with Salicylaldehyde-type Schiff Bases

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Square Planar, Tetrahedral | researchgate.net |

| Nickel(II) | Square Planar, Octahedral | researchgate.net |

| Cobalt(II) | Tetrahedral, Octahedral | iosrjournals.orgtandfonline.com |

| Zinc(II) | Tetrahedral | iosrjournals.org |

| Iron(II/III) | Octahedral | researchgate.net |

| Manganese(II) | Octahedral | |

| Palladium(II) | Square Planar | researchgate.net |

The chelation of the metal ion generally increases the lipophilicity of the compound and can lead to enhanced biological activity compared to the free ligand. mdma.ch The specific geometry and properties of the resulting metal complex depend on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

No specific examples or studies were identified that describe the use of 4-(2,4,6-Trifluorophenyl)phenol as a key intermediate in the synthesis of more complex molecules.

Contributions to Polymer and Advanced Materials Development

The scientific literature does not currently contain reports on the incorporation of 4-(2,4,6-Trifluorophenyl)phenol into polymer backbones or its use in the development of other advanced materials.

Design of Optoelectronic Materials exhibiting Non-Linear Optical Activity

There is no available research data or publications that investigate or demonstrate the non-linear optical properties of 4-(2,4,6-Trifluorophenyl)phenol or its derivatives for use in optoelectronic materials.

Ligand Design in Catalysis

A search of chemical databases and academic journals did not yield any instances of 4-(2,4,6-Trifluorophenyl)phenol being utilized as a ligand or a precursor for a ligand in catalytic applications.

Supramolecular Architectures with Controlled Intermolecular Interactions

No studies were found that explore the use of 4-(2,4,6-Trifluorophenyl)phenol as a building block for the construction of supramolecular assemblies or architectures.

Future Research Directions and Unexplored Scientific Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The predominant route for synthesizing biaryl compounds like 4-(2,4,6-Trifluorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov While effective, future research will focus on evolving this methodology to be more environmentally benign and economically viable. A primary goal is the reduction or elimination of organic solvents, potentially moving towards aqueous conditions. nih.gov The stability and low toxicity of the required organoboron reagents are advantageous for green chemistry principles. nih.gov

Another key area is the development of next-generation catalysts. While palladium-based systems are the current standard, research into catalysts based on more abundant and less costly metals like nickel or iron is a critical future direction. numberanalytics.com Furthermore, designing catalysts that operate under milder conditions (e.g., room temperature) and with lower catalyst loading would significantly improve the process's sustainability. organic-chemistry.org

| Parameter | Current Method (e.g., Suzuki Coupling) | Future Sustainable Goal |

| Catalyst | Palladium (Pd) complexes (e.g., Pd(PPh₃)₄) acs.orgnih.gov | Nickel (Ni) or Iron (Fe) based catalysts, recyclable nanocatalysts numberanalytics.com |

| Solvent | Organic solvents (e.g., Dioxane, Toluene) acs.orgresearchgate.net | Water, supercritical fluids, or solvent-free conditions nih.gov |

| Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) acs.orgnih.gov | Weaker, biodegradable organic bases or base-free systems |

| Energy Input | Elevated temperatures (e.g., 105 °C) acs.orgnih.gov | Room temperature or microwave-assisted heating numberanalytics.comorganic-chemistry.org |

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward for chemical manufacturing. nih.gov For the synthesis of 4-(2,4,6-Trifluorophenyl)phenol, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates. researchgate.netrsc.org This technology is considered a green synthetic approach due to minimized waste and easier purification. nih.gov

Coupling flow synthesis with High-Throughput Experimentation (HTE) can dramatically accelerate reaction optimization. morressier.com Automated systems can rapidly screen hundreds or thousands of reaction conditions—varying catalysts, ligands, solvents, and temperatures on a nanomole scale—to identify the optimal parameters for producing 4-(2,4,6-Trifluorophenyl)phenol before scaling up. morressier.com

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

A deeper understanding of the synthesis of 4-(2,4,6-Trifluorophenyl)phenol requires the ability to monitor the reaction as it happens. Advanced spectroscopic techniques are crucial for this dynamic analysis. Given the compound's structure, ¹⁹F NMR spectroscopy is a particularly powerful tool for tracking the conversion of the fluorinated starting material to the final product in real-time. azom.com

Other in-situ and online methods, such as High-Performance Liquid Chromatography (HPLC) and various forms of mass spectrometry (e.g., Desorption Electrospray Ionization), can be integrated directly into a reaction setup (especially in flow chemistry) to provide continuous data on reaction kinetics, the formation of intermediates, and the emergence of byproducts. vapourtec.comosti.govshoko-sc.co.jp This level of process analytical technology (PAT) is essential for ensuring quality control and optimizing reaction efficiency. azom.com

| Technique | Information Gained | Application to Synthesis |

| ¹⁹F NMR Spectroscopy | Quantitative analysis of fluorine-containing reactants and products. azom.com | Directly monitor the decrease in starting material and increase in 4-(2,4,6-Trifluorophenyl)phenol. |

| Online HPLC | Separation and quantification of all components in the reaction mixture. vapourtec.com | Track reactant consumption, product formation, and identify impurities over time. |

| Mass Spectrometry (e.g., DESI-MS) | Rapid identification of molecular weights of reactants, products, and intermediates. shoko-sc.co.jp | High-throughput screening of reaction outcomes and real-time monitoring. |

Deeper Theoretical Modeling of Complex Reaction Mechanisms

While the general catalytic cycle of the Suzuki-Miyaura reaction is understood to involve oxidative addition, transmetalation, and reductive elimination, the specific nuances for a substrate like 4-(2,4,6-Trifluorophenyl)phenol are ripe for investigation through theoretical modeling. libretexts.orgacs.org Future research will employ advanced computational methods, such as Density Functional Theory (DFT), to build more sophisticated models. acs.orgacs.org

These models can elucidate the precise role of the trifluorophenyl group in the electronic structure and reactivity of the intermediates, predict the most favorable reaction pathways, and explain the influence of different ligands and solvents on the energy barriers of the catalytic cycle. acs.org Such theoretical insights are invaluable for the rational design of new, more effective catalysts tailored for the synthesis of highly fluorinated biaryls.

Exploration of Novel Material Science Applications Beyond Current Scope

The true potential of 4-(2,4,6-Trifluorophenyl)phenol likely lies in its use as a building block for novel materials. The presence of fluorine atoms is known to bestow unique properties upon materials, including high thermal stability, chemical resistance, and specific optical and electrical characteristics. nih.govnumberanalytics.com

Future research will explore the polymerization of 4-(2,4,6-Trifluorophenyl)phenol or its incorporation into existing polymer backbones to create new high-performance fluoropolymers. mdpi.com Its structure makes it a candidate for developing advanced liquid crystals, materials for organic electronics (like OLEDs and organic solar cells), and specialized coatings. nih.gov The combination of the electron-withdrawing trifluorophenyl group and the reactive phenol (B47542) moiety could also be exploited in the design of novel functional materials for energy storage or biomedical applications. numberanalytics.com The outstanding stability of the carbon-fluorine bond is a key feature driving these potential uses. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4,6-trifluorophenyl)phenol, and how can its purity be validated?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using fluorinated aryl halides and phenol derivatives under controlled conditions (e.g., Pd-catalyzed coupling). Fluorination efficiency depends on the choice of catalyst (e.g., Cu(I) salts) and reaction temperature . Purity validation requires high-performance liquid chromatography (HPLC) with fluorinated phenyl-based columns and mass spectrometry (MS) to confirm molecular weight (expected: ~228.13 g/mol). Nuclear magnetic resonance (NMR) analysis (¹⁹F and ¹H) is critical to verify substitution patterns .

Q. How can the electronic effects of the 2,4,6-trifluorophenyl group influence the reactivity of the phenolic hydroxyl group?

- Methodology : The electron-withdrawing trifluorophenyl group decreases the electron density of the phenol ring, enhancing the acidity of the hydroxyl group. This can be quantified via pKa measurements using potentiometric titration in aprotic solvents like DMSO. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can model charge distribution and predict reactivity trends .

Q. What safety protocols are recommended for handling 4-(2,4,6-trifluorophenyl)phenol in laboratory settings?

- Methodology : Use nitrile or butyl rubber gloves (tested against fluorophenols) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store separately from oxidizing agents and ensure waste disposal complies with halogenated phenol regulations .

Advanced Research Questions

Q. How does 4-(2,4,6-trifluorophenyl)phenol interact with biological macromolecules, and what experimental assays are suitable for studying these interactions?

- Methodology : The compound’s fluorine atoms and phenolic group enable hydrogen bonding and hydrophobic interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with enzymes like cytochrome P450. Fluorescence quenching assays can monitor conformational changes in proteins .

Q. What computational strategies are effective for predicting the supramolecular assembly of 4-(2,4,6-trifluorophenyl)phenol derivatives?

- Methodology : Density Functional Theory (DFT) with dispersion corrections (e.g., CAM-B3LYP-GD3BJ) accurately models London dispersion forces between trifluorophenyl groups and adjacent aromatic systems. Non-covalent interaction (NCI) analysis via Multiwfn software visualizes van der Waals and π-π stacking interactions .

Q. Can 4-(2,4,6-trifluorophenyl)phenol serve as a precursor for photoactive or electroactive materials?

- Methodology : Functionalize the phenolic hydroxyl group via alkylation or esterification to tune optoelectronic properties. Cyclic voltammetry (CV) in acetonitrile evaluates redox behavior, while UV-Vis spectroscopy assesses π→π* transitions. X-ray crystallography confirms structural motifs in derived materials .

Q. How do steric and electronic factors of the trifluorophenyl group affect regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.